molecular formula C27H17Cl2NO5 B15035349 5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B15035349
M. Wt: 506.3 g/mol
InChI Key: LNDUMNMWNDUWSG-UHFFFAOYSA-N
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Description

This compound belongs to the spirocyclic family, featuring a fused furo[3,4-c]pyrrole core linked to an indene moiety. The structure includes two chlorinated aromatic substituents: a 3-chloro-2-methylphenyl group at position 5 and a 4-chlorophenyl group at position 2. Such spiro systems are synthesized via 1,3-dipolar cycloaddition reactions, as described for related pyrrolo[3,4-c]pyrrole derivatives (yields: 85–87%) . These reactions are atom-economical, producing minimal by-products like water and CO₂ .

Properties

Molecular Formula

C27H17Cl2NO5

Molecular Weight

506.3 g/mol

IUPAC Name

5-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C27H17Cl2NO5/c1-13-18(29)7-4-8-19(13)30-25(33)20-21(26(30)34)27(35-22(20)14-9-11-15(28)12-10-14)23(31)16-5-2-3-6-17(16)24(27)32/h2-12,20-22H,1H3

InChI Key

LNDUMNMWNDUWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the furo[3,4-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Spirocyclization: The spirocyclic structure can be introduced via intramolecular cyclization reactions.

    Functional Group Modifications: Introduction of chloro and methyl groups through halogenation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

“5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate for various diseases.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Therapeutics: Potential development of new therapeutic agents based on its structure.

Industry

    Materials Science: Use in the development of new materials with unique properties.

    Chemical Engineering: Application in the design of new chemical processes.

Mechanism of Action

The mechanism of action of “5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and synthesis yields of structurally related compounds:

Compound ID/Evidence Substituents (Positions) Molecular Formula Molecular Weight Yield (%) Key Features
Target Compound 5-(3-Cl-2-MePh), 3-(4-ClPh) Not provided ~540 (estimated) - Dual chloro substituents
3-(2-ClPh), 5-[2-(CF₃)Ph] C₂₇H₁₅ClF₃NO₅ 525.86 - Trifluoromethyl group enhances lipophilicity
5-(3-Cl-2-MeOPh), 1-(3-MePh) C₂₈H₂₀ClNO₆ 501.91 - Methoxy group introduces polarity
5-(5-Cl-2-MePh), 3-(2,4-diClPh) C₂₇H₁₆Cl₃NO₅ 540.79 - Trichlorophenyl substitution
5-(4-NO₂Ph), 3-(3-BrPh) C₂₆H₁₅BrN₂O₇ 547.32 - Nitro group for electron withdrawal
3-(4-BrPh), 5-[3-(CF₃)Ph] C₂₆H₁₅BrF₃NO₅ 570.26 - Bromo and CF₃ groups for diverse interactions

Key Observations :

  • The target compound’s estimated molecular weight (~540) aligns with analogs bearing multiple chloro substituents (e.g., : 540.79) .
  • Electron-withdrawing groups (e.g., -NO₂ in ) increase molecular polarity, whereas -CF₃ () enhances lipophilicity .
  • Methoxy substituents () may improve solubility but reduce metabolic stability .

Physical Properties

Melting points (mp) for spirocyclic compounds vary with substituents:

  • : 271–285°C for phenyl/methyl-substituted analogs .
  • : 235–237°C for hydroxy-pyrrolone derivatives .
  • : No mp data, but molecular weight (501.91) suggests moderate crystallinity .

The absence of mp data for the target compound highlights a gap in characterization.

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